

# Hpk1-IN-7: A Comparative Analysis of In Vitro and In Vivo Potency

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## Compound of Interest

Compound Name: *Hpk1-IN-7*

Cat. No.: *B8193499*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo potency of **Hpk1-IN-7**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

**Hpk1-IN-7** has emerged as a significant tool in immuno-oncology research due to its ability to enhance anti-tumor immunity. This guide delves into the specifics of its performance, offering a clear comparison with other relevant kinases and detailing the protocols for key experiments.

## Quantitative Potency and Selectivity of Hpk1-IN-7

The potency and selectivity of **Hpk1-IN-7** have been characterized through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **Hpk1-IN-7** against HPK1 and a panel of other kinases, demonstrating its high potency and selectivity.

| Target Kinase | IC50 (nM)       |
|---------------|-----------------|
| HPK1          | 2.6[1][2][3][4] |
| IRAK4         | 59[1][2][3][4]  |
| GLK (MAP4K3)  | 140[1][2][3][4] |
| Fms/CSFR      | 3.2[4]          |
| FLT3          | 25.4[4]         |
| AMPKA1        | 44.3[4]         |
| cKIT          | 45.7[4]         |
| MST1          | 55.1[4]         |

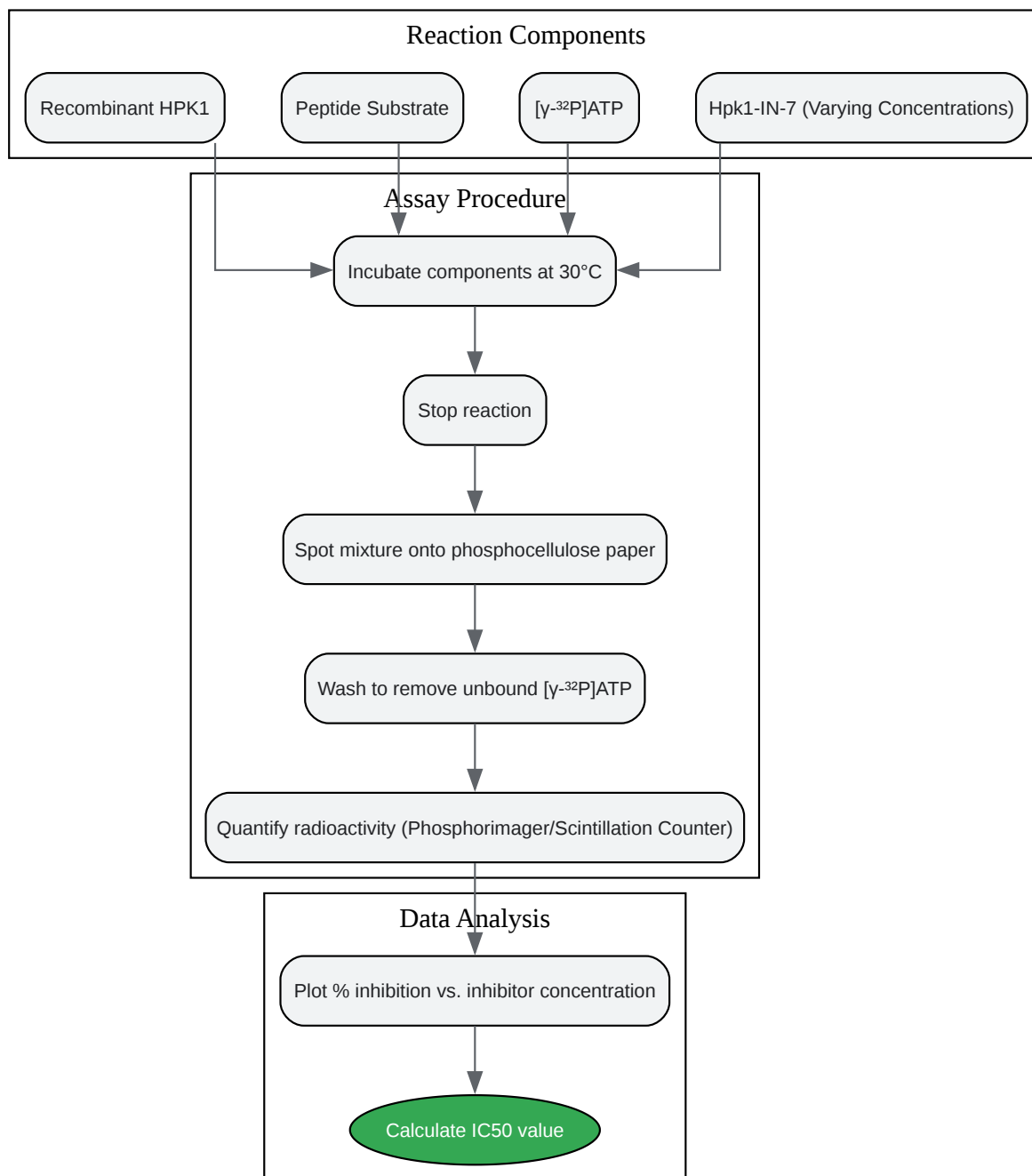
## In Vivo Efficacy of Hpk1-IN-7

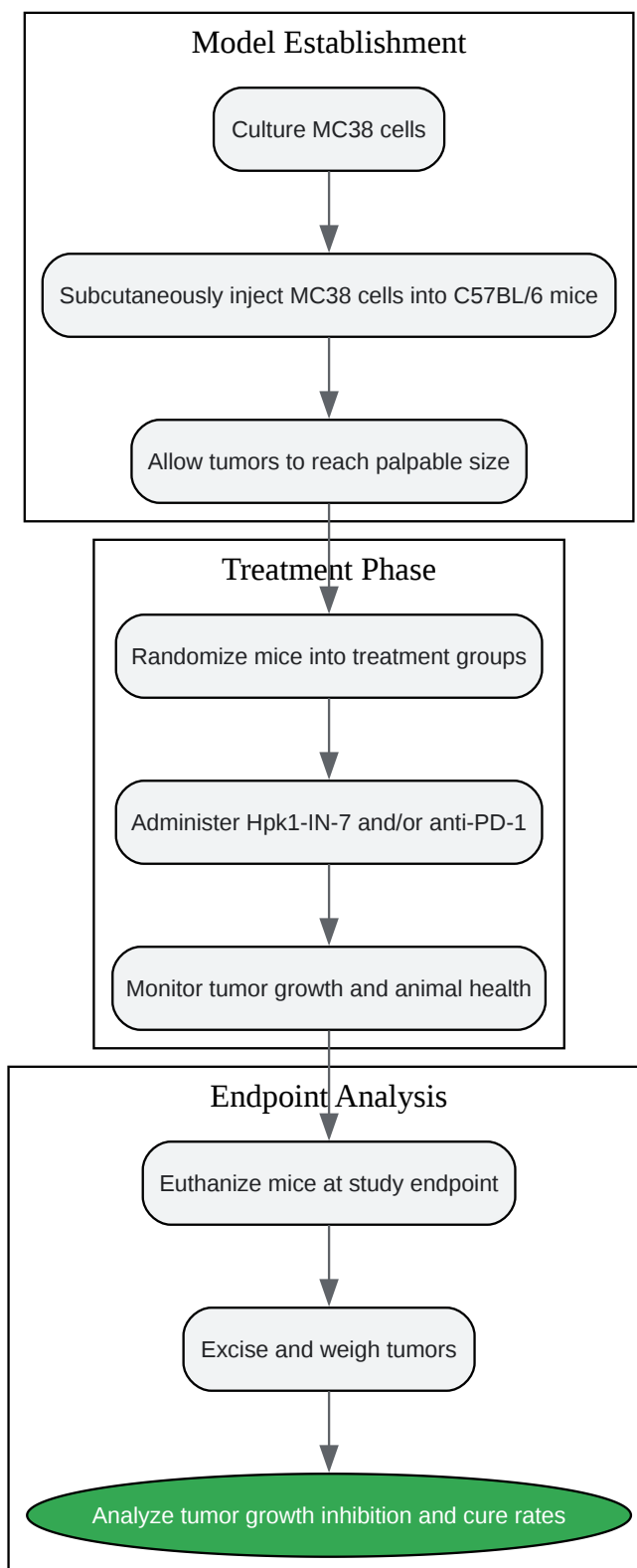
The in vivo anti-tumor activity of **Hpk1-IN-7** was evaluated in a syngeneic mouse model of colorectal cancer (MC38). The data below highlights its pharmacokinetic properties and its efficacy in combination with anti-PD-1 therapy.

| Parameter              | Value  | Conditions   |
|------------------------|--|--|
| Dosing Regimen         | 100 mg/kg, twice daily for 28 days[1][2][4]                      | Oral administration in MC38 syngeneic tumor model[1][2][4] |
| Plasma Clearance       | 43 mL/min/kg[1][2][4]  | Intravenous administration (1 mg/kg) in mice[1][2][4]      |
| Volume of Distribution | 4.4 L/kg[1][2][4]  | Intravenous administration (1 mg/kg) in mice[1][2][4]      |
| Cmax                   | 5.3 $\mu$ M[1][2][4]   | Oral administration (20 mg/kg) [1][2][4]                   |
| AUC0-24h               | 19 $\mu$ M·h[1][2][4]  | Oral administration (20 mg/kg) [1][2][4]                   |
| Oral Bioavailability   | ~100%[1][2][4]   | Calculated from pharmacokinetic studies[1][2][4]           |
| Efficacy               | 100% cure rate with anti-PD-1 vs. 20% with anti-PD-1 alone[1][4] | MC38 syngeneic tumor model[1][4]                           |

## Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the HPK1 signaling pathway and the workflows for the in vitro and in vivo studies.





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## References

- 1. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
- 2. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
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